molecular formula C15H12N6O6S B14006301 Propyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate CAS No. 59921-60-7

Propyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate

Cat. No.: B14006301
CAS No.: 59921-60-7
M. Wt: 404.4 g/mol
InChI Key: VGYWXCIIKAKPHR-UHFFFAOYSA-N
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Description

Propyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a propyl group, two nitro groups, and a purinylsulfanyl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate typically involves the esterification of 3,5-dinitrobenzoic acid with propanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The process may also include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as ammonia or primary amines can be used under basic conditions to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Propyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Propyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The purinylsulfanyl group may interact with nucleic acids or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate
  • Methyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate
  • Butyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate

Uniqueness

Propyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Additionally, the presence of both nitro and purinylsulfanyl groups allows for diverse chemical reactivity and potential biological activities.

Properties

CAS No.

59921-60-7

Molecular Formula

C15H12N6O6S

Molecular Weight

404.4 g/mol

IUPAC Name

propyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate

InChI

InChI=1S/C15H12N6O6S/c1-2-3-27-15(22)9-4-8(20(23)24)5-10(21(25)26)12(9)28-14-11-13(17-6-16-11)18-7-19-14/h4-7H,2-3H2,1H3,(H,16,17,18,19)

InChI Key

VGYWXCIIKAKPHR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2NC=N3

Origin of Product

United States

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